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Introduction

Centrosomal Protein 131 (CEP131), also known as AZI1, is a key regulator of fundamental
cellular processes. As a component of the centriolar satellites, CEP131 plays a critical role in
ciliogenesis, centriole duplication, and the maintenance of genomic stability.[1][2] Dysregulation
of CEP131 has been implicated in various diseases, including ciliopathies and cancer, making
it an important target for further investigation.[1][3][4][5] These application notes provide a
comprehensive guide to cell-based assays for elucidating the multifaceted functions of
CEP131.

Key Functions of CEP131

» Ciliogenesis: CEP131 is essential for the formation of primary cilia, sensory organelles that
play crucial roles in cell signaling and development.[1][3][6][7] Depletion of CEP131 leads to
defects in ciliogenesis, including reduced cilia formation and abnormal cilia morphology.[1][7]
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» Centrosome Duplication and Genomic Stability: CEP131 is involved in the precise regulation
of centrosome duplication.[1][4][5] Its depletion can lead to centriole amplification, multipolar
spindle formation, and chromosomal instability, highlighting its importance in maintaining
genomic integrity.[1][2]

o Protein Scaffolding and Transport: Localized to the centriolar satellites, CEP131 interacts
with a network of proteins, including PCM1, pericentrin, and Cep290, to regulate their
localization and function.[1] It is also involved in the dynein-dynactin-mediated transport of
proteins to the centrosome.[1][2]

e Cancer Progression: Overexpression of CEP131 has been linked to centrosome
amplification and the progression of certain cancers, such as colon cancer.[4][5]

» Mitochondrial Apoptosis: Recent studies suggest a role for CEP131 in regulating

mitochondrial apoptosis, indicating its involvement in cell life-and-death decisions.[8]
Data Presentation: Quantitative Analysis of CEP131
Function

The following tables summarize key quantitative data from representative studies on CEP131
function.

Table 1: Impact of CEP131 Depletion on Ciliogenesis

© 2026 BenchChem. All rights reserved. 2/15 Tech Support


https://journals.biologists.com/jcs/article/125/20/4770/33298/The-centriolar-satellite-protein-Cep131-is
https://pmc.ncbi.nlm.nih.gov/articles/PMC6662699/
https://pubmed.ncbi.nlm.nih.gov/31358734/
https://journals.biologists.com/jcs/article/125/20/4770/33298/The-centriolar-satellite-protein-Cep131-is
https://pubmed.ncbi.nlm.nih.gov/22797915/
https://journals.biologists.com/jcs/article/125/20/4770/33298/The-centriolar-satellite-protein-Cep131-is
https://journals.biologists.com/jcs/article/125/20/4770/33298/The-centriolar-satellite-protein-Cep131-is
https://pubmed.ncbi.nlm.nih.gov/22797915/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6662699/
https://pubmed.ncbi.nlm.nih.gov/31358734/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10724242/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541409?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

. Method of Parameter
Cell Line . Result Reference
Depletion Measured
) Percentage of Significant
hTERT-RPE1 siRNA - , [7]
ciliated cells reduction
Mouse ] Percentage of ]
) SiRNA - Robust reduction  [7]
Fibroblasts ciliated cells
Percentage of
) centrioles with ~33.6% in
Drosophila )
Mutant abnormal mutants vs. wild [6]
spermatocytes _
microtubule type
elongation
Zebrafish ] - -
Morpholino Cilia length Shortened cilia [3]
embryos

Table 2: Effects of CEP131 Depletion on Cell Cycle and Genomic Stability

. Method of Parameter
Cell Line . Result Reference
Depletion Measured
Human non- , _ . :
- ] siRNA Proliferation rate Reduction [1][2]
ciliogenic cells
Human non- ) Frequency of
N ) SiRNA ) o Increased [11[2]
ciliogenic cells multipolar mitosis
Human non- ] Post-mitotic DNA
» ) SIRNA Increased [1][2]
ciliogenic cells damage
Human non- ) Centriole
- ) siRNA o Increased [1][2]
ciliogenic cells amplification
Table 3: CEP131 Protein Interactions
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Experimental Protocols

Here, we provide detailed protocols for key cell-based assays to investigate CEP131 function.

Protocol 1: Immunofluorescence Staining for CEP131
Subcellular Localization

This protocol details the visualization of CEP131 localization at the centrosomes and centriolar
satellites.

Materials:

e Cells grown on glass coverslips

e Phosphate-buffered saline (PBS)

» Fixative: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol
e Permeabilization buffer: 0.1% Triton X-100 in PBS

» Blocking buffer: 5% bovine serum albumin (BSA) in PBS

e Primary antibodies: anti-CEP131, anti-y-tubulin (centrosome marker), anti-PCM1 (centriolar
satellite marker)

e Fluorophore-conjugated secondary antibodies

o DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

e Antifade mounting medium

Procedure:

e Cell Culture: Grow cells to 50-70% confluency on sterile glass coverslips in a petri dish.

o Fixation:
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o PFA Fixation: Wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room
temperature.

o Methanol Fixation: Wash cells twice with PBS. Fix with ice-cold methanol for 10 minutes at
-20°C.

e Washing: Wash cells three times with PBS for 5 minutes each.

o Permeabilization (for PFA fixation): Incubate cells with 0.1% Triton X-100 in PBS for 10
minutes.

e Blocking: Incubate cells with blocking buffer for 1 hour at room temperature.

e Primary Antibody Incubation: Dilute primary antibodies in blocking buffer. Incubate coverslips
with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

e Washing: Wash cells three times with PBS for 5 minutes each.

e Secondary Antibody Incubation: Dilute fluorophore-conjugated secondary antibodies in
blocking buffer. Incubate coverslips with the secondary antibody solution for 1 hour at room
temperature, protected from light.

e Washing: Wash cells three times with PBS for 5 minutes each, protected from light.

e Nuclear Staining: Incubate cells with DAPI solution (1 pg/mL in PBS) for 5 minutes at room
temperature in the dark.

e Mounting: Wash cells twice with PBS. Mount the coverslips onto microscope slides using
antifade mounting medium.

e Imaging: Visualize the stained cells using a fluorescence or confocal microscope.

Protocol 2: siRNA-Mediated Depletion of CEP131 to
Study its Role in Ciliogenesis

This protocol describes how to assess the impact of CEP131 knockdown on the formation of
primary cilia.
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Materials:

o hTERT-RPEL1 cells (or other ciliated cell line)

e Opti-MEM | Reduced Serum Medium

o Lipofectamine RNAIMAX transfection reagent

o siRNA targeting CEP131 (at least two independent sequences)
» Non-targeting control sSiRNA

o Serum-free medium for cilia induction

o Materials for immunofluorescence (Protocol 1)

e Primary antibodies: anti-acetylated a-tubulin (ciliary axoneme marker), anti-Arl13b (ciliary
membrane marker)

Procedure:

e Cell Seeding: Seed hTERT-RPEL cells in a 24-well plate with glass coverslips so they reach
30-50% confluency at the time of transfection.

o SIRNA Transfection:
o For each well, dilute 20 pmol of siRNA in 50 pL of Opti-MEM.

o In a separate tube, dilute 1 pyL of Lipofectamine RNAIMAX in 50 pL of Opti-MEM and
incubate for 5 minutes.

o Combine the diluted siRNA and Lipofectamine RNAIMAX solutions and incubate for 20
minutes at room temperature to form complexes.

o Add the 100 pL of siRNA-lipid complex to the cells.

 Incubation: Incubate the cells for 48-72 hours to allow for CEP131 depletion.
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 Cilia Induction: After the incubation period, replace the growth medium with serum-free
medium and incubate for an additional 24-48 hours to induce ciliogenesis.

e Immunofluorescence: Fix, permeabilize, and stain the cells as described in Protocol 1, using
antibodies against acetylated a-tubulin and Arl13b to visualize cilia.

o Data Analysis:
o Acquire images using a fluorescence microscope.

o Quantify the percentage of ciliated cells in the control and CEP131-depleted populations.
A cell is considered ciliated if it has a distinct, elongated structure positive for both
acetylated a-tubulin and Arl13b.

o Analyze at least 100 cells per condition from three independent experiments.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Identify
CEP131-Interacting Proteins

This protocol outlines the procedure for identifying proteins that interact with CEP131 in a
cellular context.

Materials:

HEK?293T cells

o Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
e Anti-CEP131 antibody or antibody against a tagged version of CEP131
o Control IgG antibody (from the same species as the primary antibody)

e Protein A/G magnetic beads

e Wash buffer (e.g., PBS with 0.05% Tween-20)

 Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
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o SDS-PAGE gels and Western blotting reagents

Procedure:

e Cell Lysis:

Wash cultured HEK293T cells with ice-cold PBS.

o

[e]

Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

(¢]

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

[¢]

Collect the supernatant (whole-cell lysate).

e Pre-clearing:

o Add Protein A/G magnetic beads to the whole-cell lysate and incubate for 1 hour at 4°C on
a rotator to reduce non-specific binding.

o Place the tube on a magnetic rack and collect the supernatant.

e Immunoprecipitation:

o Add the anti-CEP131 antibody or control IgG to the pre-cleared lysate.

o Incubate overnight at 4°C on a rotator.

o Capture of Immune Complexes:

o Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours
at 4°C on a rotator.

e Washing:

o Place the tube on a magnetic rack to capture the beads.

o Discard the supernatant and wash the beads three times with ice-cold wash buffer.

e Elution:
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o Elute the protein complexes from the beads by adding elution buffer and incubating at
room temperature or by boiling in SDS-PAGE sample buffer.

e Analysis:

o Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against
suspected interacting partners.

o Alternatively, the entire eluate can be analyzed by mass spectrometry for unbiased
identification of interacting proteins.

Visualizations: Signaling Pathways and
Experimental Workflows
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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